molecular formula C13H17N3 B7575558 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline

2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline

Cat. No.: B7575558
M. Wt: 215.29 g/mol
InChI Key: GNZJGFXXYCTGAS-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline is an organic compound that features both aromatic and heterocyclic components

Properties

IUPAC Name

2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-9-6-10(2)13(11(3)7-9)14-8-12-4-5-15-16-12/h4-7,14H,8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZJGFXXYCTGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NCC2=CC=NN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline typically involves the nitration of mesitylene (1,3,5-trimethylbenzene) to form 2,4,6-trimethyl nitrobenzene. This is followed by reduction to produce 2,4,6-trimethylaniline. The final step involves the reaction of 2,4,6-trimethylaniline with 1H-pyrazole-5-carbaldehyde under suitable conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of mixed acids for nitration and catalytic hydrogenation for reduction. The final coupling reaction is optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4,6-Trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined aromatic and heterocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

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